Tetraethylenepentamine
Description
Overview of Polyamine Compounds in Contemporary Chemistry
Polyamines are organic compounds that feature two or more amino groups. wikipedia.org These compounds can be naturally occurring or synthetic. wikipedia.org Polyamines play a crucial role in supramolecular chemistry due to their unique cavity structures, which allows them to form complexes with various molecules. royalsocietypublishing.org This characteristic makes them valuable in a wide range of applications, including industrial production, environmental protection, and clinical diagnostics. royalsocietypublishing.org The basic nature of their amine groups allows them to interact with other molecules through hydrogen bonding and form complexes with metals. ontosight.ai
Historical Context and Evolution of Research on Tetraethylenepentamine (B85490)
Historically, research and production of ethyleneamines like TEPA have been driven by their industrial utility. As of 1998, the combined U.S. production of TEPA and other higher molecular weight ethyleneamines was substantial, indicating their established role in chemical manufacturing. oecd.org One of the longstanding applications of TEPA is as a curing agent for epoxy resins. wikipedia.org Over time, research has expanded to explore its properties as a chelating agent, particularly its ability to bind with metal ions like copper. oecd.orgncats.io This has led to investigations into its use in various biological and industrial processes. More recent research has focused on modifying TEPA to enhance its performance in specific applications, such as carbon capture and the synthesis of novel materials. acs.orgacs.org
Significance of TEPA in Modern Chemical Synthesis and Applications
TEPA is a versatile chemical intermediate with a broad range of applications in modern industry. atamanchemicals.comjebchemicals.com Its primary use is as a hardener or curing agent for epoxy resins. wikipedia.orgoenchemicalsgmbh.com It is also a key component in the production of lube oil and fuel additives, asphalt (B605645) additives, corrosion inhibitors, and surfactants. atamanchemicals.comaminat.com.sa In coordination chemistry, TEPA acts as a pentadentate ligand, meaning it can bind to a central metal atom at five points. atamanchemicals.com This property is leveraged in its use as a chelating agent. oecd.orgncats.io Furthermore, TEPA is utilized in the synthesis of polyamide resins, textile additives, and as a mineral processing aid. atamanchemicals.comspecialchem.com
Scope and Objectives of Current TEPA Research
Current research on TEPA is focused on several key areas, including enhancing its properties for existing applications and exploring new uses. A significant area of investigation is its application in carbon dioxide (CO2) capture technologies. acs.orgbohrium.com Researchers are developing TEPA-functionalized adsorbents to efficiently capture CO2 from flue gases and other sources. acs.orgresearchgate.net Studies are also exploring the modification of TEPA to improve the CO2 adsorption and desorption efficiency of solid sorbents. acs.org Another active research front is the synthesis of novel TEPA derivatives and complexes for applications such as corrosion inhibition and as catalysts. jebchemicals.comnih.gov There is also a focus on developing more sustainable and efficient manufacturing processes for TEPA to reduce its environmental impact. archivemarketresearch.com
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H23N5 |
| Molar Mass | 189.30 g/mol |
| Appearance | Yellow, viscous, hygroscopic liquid |
| Boiling Point | 341.5 °C |
| Melting Point | -30.0 °C |
| Flash Point | 163 °C |
| Density | 0.998 g/mL at 25 °C |
| Water Solubility | Miscible |
Structure
3D Structure
Properties
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine | |
|---|---|---|
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InChI |
InChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2 | |
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InChI Key |
FAGUFWYHJQFNRV-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CNCCNCCNCCN)N | |
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Molecular Formula |
C8H23N5, Array | |
| Record name | TETRAETHYLENEPENTAMINE | |
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DSSTOX Substance ID |
DTXSID7026108 | |
| Record name | Tetraethylenepentamine | |
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Molecular Weight |
189.30 g/mol | |
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Physical Description |
Tetraethylenepentamine appears as a viscous liquid. Slightly less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors irritate the eyes and corrosive to the upper respiratory tract. Vapors may irritate the eyes. Flash point 325 °F., Liquid, Yellow viscous, hygroscopic liquid; [HSDB], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID. | |
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| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |
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Boiling Point |
644 °F at 760 mmHg (NTP, 1992), 340.30 °C @ 760 MM HG, 320 - 340 °C | |
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Flash Point |
325 °F (NTP, 1992), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORGANIC SOLVENTS & WATER, Solubility in water: miscible | |
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Density |
0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9980 @ 20 °C/20 °C, Bulk density 8.3 lb/gal, Relative density (water = 1): 0.99 | |
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Vapor Density |
6.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.53 (AIR= 1), Relative vapor density (air = 1): 6.5 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000008 [mmHg], Vapor pressure= <1 Torr @ 20 °C, Vapor pressure: > 0.01 mm Hg @ 20 °C, 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |
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Color/Form |
VISCOUS, HYGROSCOPIC LIQUID, Yellow liquid | |
CAS No. |
112-57-2, 26913-06-4, 27233-92-7 | |
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| Record name | Phenol-formaldehyde, cross-linked, tetraethylenepentamine activated | |
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| Record name | TETRAETHYLENEPENTAMINE | |
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Melting Point |
-40 °F (NTP, 1992), FP: -30 °C, -46 - -30 °C | |
| Record name | TETRAETHYLENEPENTAMINE | |
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| Record name | TETRAETHYLENEPENTAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAETHYLENEPENTAMINE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |
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Synthetic Methodologies and Reaction Pathways of Tetraethylenepentamine
Established Synthesis Routes for TEPA Production
The established routes for TEPA production are primarily twofold. One is a targeted synthesis involving the hydrogenation of aminonitriles, and the other involves its separation from a mixture of ethylene (B1197577) amines produced from commodity chemicals.
A significant and more direct method for producing TEPA is through the catalytic hydrogenation of aminonitrile precursors. This process involves the chemical reduction of a nitrile group to an amine.
The synthesis of TEPA can be achieved through the hydrogenation of Diethylenetriaminediacetonitrile (DETDN) google.comgoogle.com. This process directly converts DETDN into TEPA by reacting it with hydrogen google.com. The reaction essentially transforms the two nitrile groups on the DETDN molecule into primary amine groups, completing the pentamine structure of TEPA. This method is advantageous as it can be tailored to produce TEPA as the main product, offering higher selectivity compared to traditional ethylene amine synthesis mixtures google.com.
Catalysts are crucial for the hydrogenation of DETDN to proceed efficiently. The reaction typically employs catalysts containing one or more elements from transition group 8 of the periodic table, which includes iron, cobalt, nickel, ruthenium, rhodium, and palladium google.com. Cobalt and nickel are particularly preferred active metals google.com.
To maximize the yield and selectivity of TEPA from the hydrogenation of DETDN, reaction conditions must be carefully controlled. Key parameters include temperature, pressure, and the choice of solvent. The optimization of these factors is essential for driving the reaction towards the desired product while minimizing the formation of unwanted by-products.
The hydrogenation is preferably carried out within a specific range of temperatures and pressures. Research indicates that optimal temperatures are typically between 80°C and 140°C, with pressures ranging from 40 to 160 bar google.com. The selection of an appropriate solvent is also important, with tetrahydrofuran (B95107) (THF) and methanol (B129727) being preferred options google.com. The presence of ammonia (B1221849) may also be used in the process to influence the reaction pathway google.com.
Below is a table summarizing the optimized reaction conditions for TEPA synthesis via DETDN hydrogenation.
| Parameter | Preferred Range | Solvent Options | Notes |
| Temperature | 80 - 140 °C | Tetrahydrofuran (THF) | The presence of ammonia can be used to further control the reaction. |
| Pressure | 40 - 160 bar | Methanol | Conditions are selected to maximize yield and selectivity towards TEPA. |
TEPA is also produced as a component within a mixture of ethylene amines through large-scale industrial processes that are not specifically designed for TEPA as the primary output. In these routes, TEPA is considered a higher ethylene amine, formed alongside other linear, cyclic, and branched amines.
The two most common industrial methods for producing ethylene amines are the Ethylene Dichloride (EDC) process and the reductive amination of Monoethanolamine (MEA) google.comepo.orggoogle.comgoogleapis.com.
In the EDC route, 1,2-dichloroethane (B1671644) is reacted with ammonia at elevated temperature and pressure epo.orggoogle.com. This reaction produces the hydrochlorides of a mixture of ethylene amines, which are then neutralized with a base like sodium hydroxide (B78521) to yield the free amines and salt google.com. This process generates a wide array of ethylene amines, including Ethylenediamine (B42938) (EDA), Diethylenetriamine (B155796) (DETA), Triethylenetetramine (B94423) (TETA), and TEPA google.comgoogleapis.com. However, the EDC process has low selectivity towards specific higher amines and produces a significant amount of sodium chloride as a waste product epo.org.
The reductive amination of MEA involves reacting monoethanolamine with ammonia in the presence of a hydrogenation/dehydrogenation catalyst google.comepo.org. This process also yields a complex mixture of ethylene and ethanolamines, including EDA, DETA, Piperazine (PIP), Aminoethylethanolamine (AEEA), TETA, and TEPA google.comepo.org. While effective for producing lighter ethylene amines like EDA and DETA, this route is generally complex and not efficient for producing high yields of higher amines like TEPA google.comepo.org.
By-product Formation in Ethylene Amine Synthesis
Challenges in Selectivity Control for Higher Ethylene Amines
The industrial production of higher ethylene amines, including tetraethylenepentamine (B85490) (TEPA), is primarily accomplished through two main routes: the ethylene dichloride (EDC) route and the reductive amination of monoethanolamine (MEA). A significant challenge in both methodologies is the lack of selectivity, which results in the formation of a complex mixture of linear, branched, and cyclic amine products.
In the EDC route, ethylene dichloride is reacted with ammonia. This process inherently produces a distribution of ethylene amines, and controlling the reaction to favor a specific higher amine like TEPA is difficult. The reaction proceeds in a stepwise manner, but side reactions and the similar reactivity of the amine intermediates lead to a broad product spectrum. Disadvantages of this process include the formation of significant amounts of by-products and the generation of corrosive hydrochloric acid and salt waste.
The reductive amination of MEA involves reacting monoethanolamine with ammonia in the presence of a catalyst. While this method can produce various ethylene amines, it is also plagued by a lack of selectivity. A number of side reactions, including transamination, lead to a complex mixture of both ethylene and ethanolamines. The output is often dominated by lower-order products like ethylenediamine (EDA) and diethylenetriamine (DETA), making it an inefficient route for producing high yields of TEPA. The reaction can also generate cyclic by-products such as piperazines. Consequently, achieving a high yield of linear TEPA is challenging, and the synthesis often results in only a partial conversion with a wide array of co-products that require extensive purification.
Spectroscopic and Chromatographic Characterization of Synthesized TEPA Compounds
The structural integrity and purity of TEPA and its derivatives are confirmed through a suite of advanced analytical techniques.
Analytical Techniques for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)
Structural elucidation, the process of determining the chemical structure of a compound, relies on various spectroscopic methods. taylorandfrancis.com For TEPA and its compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools. taylorandfrancis.comsemanticscholar.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. In the analysis of TEPA-related compounds, specific vibrational bands confirm its structure and its interactions in composites. For instance, the FTIR spectrum of a TEPA-modified activated carbon composite showed characteristic bands for –NH₂ and –OH stretching (3441 cm⁻¹), C-H stretching (2925 and 2850 cm⁻¹), and C-N stretching (1110 cm⁻¹), confirming the successful incorporation of TEPA. mdpi.com
Interactive Table: Characteristic FTIR Absorption Bands for a TEPA-Modified Compound mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
| 3441 | –OH and –NH₂ stretch |
| 2925 / 2850 | –CH asymmetric and symmetric stretch |
| 1681 | –NH₂ bend or aromatic C=C stretch |
| 1654 | -NHCO- amide band |
| 1477 | –NH bend |
| 1110 | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which is crucial for determining the precise arrangement of atoms in a molecule. semanticscholar.org ¹H NMR and ¹³C NMR are the primary techniques used. semanticscholar.org For example, in the synthesis of Sodium this compound Heptaacetate from TEPA, the disappearance of signals corresponding to the amino groups of TEPA and the appearance of new single peaks at 2.76 ppm and 3.22 ppm in the ¹H-NMR spectrum indicated that the amino groups had fully reacted. researchgate.net
Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. semanticscholar.org It is used to determine the molecular weight and elemental composition of a compound. For TEPA, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 190.2. researchgate.net High-resolution mass spectrometry can provide the exact molecular formula. nih.gov The fragmentation pattern observed in tandem MS/MS experiments offers further clues to the compound's structure. nih.govmassbank.eu
Interactive Table: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₂₃N₅ | nist.gov |
| Molecular Weight | 189.3017 g/mol | nist.gov |
| Precursor M/z ([M+H]⁺) | 190.2026 | massbank.eu |
| Common Fragments (m/z) | 44.0495, 70.0651, 87.0917 | massbank.eu |
Chromatographic Methods for Purity and Isomer Analysis (e.g., HPLC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) is a powerful tool widely used for the purity and isomer analysis of chemical compounds, including polyfunctional amines like TEPA. energetic-materials.org.cnresearchgate.net
HPLC offers high sensitivity and reproducibility for determining the purity of a substance and quantifying any impurities. energetic-materials.org.cn For the analysis of TEPA, a reversed-phase HPLC method can be employed. nih.gov An analytical method for TEPA might use an ion-pair HPLC approach on a reversed-phase column (e.g., ODS) with a mobile phase consisting of an acetonitrile/water mixture containing a specific salt like sodium 1-pentanesulfonate at a controlled pH. nih.gov Detection can be performed using UV or fluorescence spectrometry after derivatization. nih.gov The validation of such an HPLC method involves establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is accurate and reliable for its intended purpose. nih.gov Commercial TEPA is often a mixture of linear, branched, and cyclic isomers, and HPLC is a key technique for separating and quantifying these different components. monsonco.com
Coordination Chemistry and Metal Complexation of Tetraethylenepentamine
TEPA as a Polydentate Ligand in Transition Metal Chemistry
Polydentate ligands, like TEPA, are crucial in modern chemistry for their ability to form stable transition metal complexes with applications in catalysis and materials science. numberanalytics.com These ligands bind to a central metal ion through multiple donor atoms. numberanalytics.com The number of these binding sites is referred to as denticity. libretexts.org
TEPA is classified as a pentadentate ligand, meaning it has five donor sites that can coordinate with a metal ion. atamanchemicals.comwikipedia.orgatamanchemicals.com This multidentate nature allows it to act like a "claw," firmly binding to a metal center. libretexts.org The structure of TEPA, with its chain of ethylene (B1197577) groups linking five amine nitrogens, provides significant flexibility. This allows the ligand to adapt its conformation to suit the preferred coordination geometry of different metal ions. The nitrogen atoms in the TEPA molecule act as Lewis bases, donating their lone pair of electrons to the metal ion, which acts as a Lewis acid. This interaction leads to the formation of a coordination complex.
The coordination of TEPA to a metal can occur in various geometries, largely dictated by the electronic configuration and size of the metal ion. Common coordination geometries for transition metals include octahedral, square planar, and trigonal bipyramidal. The flexible backbone of TEPA allows it to wrap around the metal ion, satisfying its coordination requirements and leading to the formation of multiple chelate rings. This chelate effect, where a multidentate ligand forms more stable complexes than an equivalent number of monodentate ligands, is a key feature of TEPA's coordination chemistry.
The stability of a metal complex in solution is quantified by its stability constant (K), also known as the formation constant. researchgate.net A higher stability constant indicates a stronger interaction between the metal ion and the ligand, and thus a more stable complex. researchgate.netyoutube.com The stability of metal-TEPA complexes is influenced by several factors, including the nature of the metal ion and the ligand, as well as the chelate effect. researchgate.net
TEPA is known to form highly stable complexes with various transition metal ions such as Mn²⁺, Cu²⁺, Cr³⁺, Co²⁺, and Ni²⁺. researchgate.net The thermodynamic stability of these complexes is a result of both enthalpic and entropic contributions. The formation of multiple chelate rings upon TEPA binding leads to a significant increase in entropy, which is a major driving force for complex formation. The enthalpy change is also generally favorable due to the formation of strong metal-nitrogen bonds. ajol.info
The stability constants for metal complexes are often expressed as their logarithm (log K). For instance, the stability constant (log Kf) for the Cu(II)-TEPA complex is reported to be 22.8 at 25 °C. nih.govacs.org This high value indicates a very strong and stable complex. It is noteworthy that the stability of TEPA complexes is significantly higher than that of complexes with ligands having fewer donor atoms. For example, the stability constants of transition metal complexes with TEPA are several orders of magnitude higher than those with amino acids like glutamine, glutamic acid, and aspartic acid. researchgate.net
Table 1: Stability Constants of Metal Complexes with Various Ligands
| Metal Ion | Ligand | Log K | Temperature (°C) | Ionic Strength (M) |
| Cu(II) | TEPA | 22.8 | 25 | Not Specified |
| Cu(II) | EDTA | 18.8 | 25 | 1 |
| Various | Amino Acids | Significantly lower than TEPA | Not Specified | Not Specified |
This table provides a comparative view of the stability of metal complexes, highlighting the high stability of the Cu(II)-TEPA complex.
The thermodynamic parameters for the adsorption of metal ions like Cu²⁺, Ni²⁺, and Cd²⁺ onto TEPA-modified materials indicate that the process is generally endothermic and spontaneous. ajol.info This suggests that the formation of metal-TEPA complexes is favored under many conditions.
Formation and Characterization of Specific Metal-TEPA Complexes
The ability of TEPA to form stable complexes is particularly pronounced with copper(II) ions. The interaction between TEPA and Cu(II) has been extensively studied due to its relevance in various applications, including environmental remediation and biological systems.
TEPA is a potent chelating agent for copper(II) ions, forming a 1:1 complex. researchgate.net This strong binding affinity is utilized in various contexts to control the concentration of free copper ions. atamanchemicals.com
The high stability of the Cu(II)-TEPA complex is attributed to the pentadentate nature of the TEPA ligand, which allows for the formation of a highly stable coordination sphere around the copper ion. The five nitrogen donor atoms of TEPA coordinate to the Cu(II) center, leading to a complex with a high formation constant. nih.govacs.org This strong chelation effectively sequesters copper ions from their surroundings. atamanchemicals.comresearchgate.net The formation of the Cu(II)-TEPA complex is often visibly indicated by a distinct color change, typically to a strong blue color. nih.govacs.org
The structure of the Cu(II)-TEPA complex can be influenced by the presence of other coordinating species. For example, in the presence of nitrite (B80452) ions, a [Cu(II)(tepa)(ONO)]⁺ complex can form, where the nitrite ion coordinates to the copper center. rsc.org
The formation of metal complexes, including those with TEPA, is often pH-dependent. nih.gov The protonation state of the amine groups in TEPA is influenced by the pH of the solution. At low pH values, the amine groups are protonated (in the form of -NH₃⁺), which can compete with the metal ion for coordination sites and hinder complex formation. researchgate.net As the pH increases, the amine groups are deprotonated, making the nitrogen lone pairs more available for coordination with the metal ion, thus favoring complex formation.
For Cu(II)-TEPA complexes, studies have shown that the complex is stable over a wide pH range. For instance, a Cu(II) ion-sensing material utilizing TEPA showed a strong interaction with Cu(II) ions at a pH of 5.9. researchgate.net However, at a pH below 4, the uptake of copper ions decreased, likely due to the protonation of the TEPA active sites. researchgate.net In other systems, the Cu(II)-TEPA complex has been shown to be effective in removing copper ions from solutions with pH values ranging from 5 to 10. researchgate.net The optimal pH for complex formation can vary depending on the specific conditions and the presence of other competing ions. nih.gov
Nickel(II)-TEPA Complexes
TEPA forms robust complexes with Nickel(II) ions. The nature of these complexes in aqueous solutions is highly dependent on the environmental conditions, particularly the pH.
Influence of pH on Ni(II)-TEPA Complex Species
The speciation of Nickel(II)-TEPA complexes in an aqueous solution is significantly influenced by pH due to the polyamine nature of the TEPA ligand, which can undergo protonation. Potentiometric studies have been conducted to determine the formation constants of the different complex ions present in solution. researchgate.net In acidic conditions, the amine groups of TEPA are protonated. As the pH increases, these groups deprotonate, affecting how the ligand coordinates with the Ni(II) ion.
Research has identified the presence of two primary complex ions: the protonated complex, [NiH(TEPA)]³⁺, and the fully chelated complex, [Ni(TEPA)]²⁺. researchgate.net The protonated species is more prevalent at lower pH values, while the [Ni(TEPA)]²⁺ complex becomes the dominant species as the solution becomes more alkaline. The stability of these complexes has been quantified by their formation constants. researchgate.net
Table 1: Formation Constants of Ni(II)-TEPA Complex Ions
| Complex Ion | Log K (at 25°C) |
|---|---|
| [NiH(TEPA)]³⁺ | 12.6 ± 0.1 researchgate.net |
Cobalt(III)-TEPA Complexes
The coordination of TEPA with Cobalt(III) results in stable, kinetically inert complexes. The study of these complexes provides insight into the reaction mechanisms of hexacoordinate cobalt systems.
Kinetics of Hydrolysis of Chlorotetraethylenepentaminecobalt(III) Cations
The kinetics of the hydrolysis of the α- and β-isomers of the chlorotetraethylenepentaminecobalt(III) cation, [Co(TEPA)Cl]²⁺, have been investigated to understand their stability and reaction pathways. researchgate.net These studies were typically conducted in aqueous perchloric acid solutions in the dark to prevent photochemical reactions. researchgate.net The progress of the hydrolysis reaction, where the chloride ligand is replaced by a water molecule, was monitored using spectrophotometry and by measuring the release of chloride ions. researchgate.net The research focused on establishing the rate laws and determining the activation parameters for the hydrolysis of both isomers.
Adsorption Mechanisms of Metal Ions by TEPA-Functionalized Materials
The strong chelating ability of TEPA is harnessed by grafting it onto various substrate materials, creating powerful adsorbents for the removal of heavy metal ions from aqueous solutions. The amine groups of TEPA act as active binding sites for metal cations.
Adsorption of Pb(II), Cu(II), Cd(II), and Co(II) by TEPA-MIL-101(Cr)
The metal-organic framework (MOF) MIL-101(Cr) can be functionalized with TEPA to significantly enhance its capacity for adsorbing divalent metal ions. The resulting material, TEPA-MIL-101(Cr), shows high efficiency in removing toxic heavy metals from water. Optimal adsorption conditions have been identified at a pH of 6.5 with a contact time of one hour. researchgate.net The functionalized material demonstrates a removal efficiency of over 95% for the targeted metal ions. researchgate.net The adsorption process is well-described by both the Langmuir and Freundlich isotherm models, which suggests a favorable physical adsorption mechanism. researchgate.net
Table 2: Adsorption Capacities of TEPA-MIL-101(Cr) for Various Metal Ions
| Metal Ion | Chemical Symbol | Adsorption Capacity (mg/g) |
|---|---|---|
| Lead(II) | Pb(II) | 227.5 researchgate.net |
| Copper(II) | Cu(II) | 217.7 researchgate.net |
| Cadmium(II) | Cd(II) | 221.4 researchgate.net |
Adsorption of Pb(II) by TEPA-Grafted Amino Terephthalic Acid-Modified Activated Carbon
A novel composite adsorbent has been synthesized by incorporating TEPA into amino terephthalic acid-modified activated carbon (TEPA@ATA@AC) for the efficient removal of Lead(II) ions. researchgate.net This material exhibits a superior performance with a high removal efficiency of 97.65% under optimized conditions. researchgate.net The adsorption kinetics show strong agreement with both pseudo-first-order and pseudo-second-order models, which indicates that the uptake of Pb(II) involves physisorption along with a degree of limited chemisorption. researchgate.net The isotherm data conform well to the Langmuir model, pointing to a monolayer adsorption process on a homogeneous surface. researchgate.net
Table 3: Research Findings on Pb(II) Adsorption by TEPA@ATA@AC
| Parameter | Finding |
|---|---|
| Maximum Removal Efficiency | 97.65% researchgate.net |
| Optimal pH | 6.5 researchgate.net |
| Equilibrium Time | 300 minutes researchgate.net |
| Optimal Temperature | 298 K researchgate.net |
| Maximum Monolayer Adsorption Capacity (Langmuir) | 432.8 mg/g researchgate.net |
| Adsorption Kinetics Model | Pseudo-first-order and Pseudo-second-order researchgate.net |
| Adsorption Isotherm Model | Langmuir researchgate.net |
Advanced Applications of Tetraethylenepentamine in Chemical Engineering and Materials Science
Carbon Dioxide Capture Technologies Utilizing TEPA
The unique molecular structure of TEPA, featuring multiple amino groups, allows for effective chemical adsorption of CO2. This has led to its extensive use in formulating both liquid solvents and solid sorbents for CO2 capture systems. The focus of recent research has been on developing TEPA-based solid sorbents, which offer advantages over traditional liquid amine scrubbing processes, such as lower energy requirements for regeneration and reduced corrosion issues.
Solid adsorbents for CO2 capture are commonly created by impregnating porous support materials with polyamines like TEPA. The high concentration of amine sites in TEPA provides a significant capacity for CO2 capture. The performance of these solid sorbents is influenced by several factors, including the choice of support material, the method of amine functionalization, and the operating conditions of the capture process.
Porous silica is a frequently used support material for TEPA due to its high surface area, tunable pore structure, and thermal stability. The process of creating these adsorbents typically involves the incipient wetness impregnation of TEPA onto the silica support. The resulting TEPA/SiO2 sorbents have demonstrated notable CO2 adsorption capacities. For instance, studies have shown that doping TEPA/SiO2 sorbents with alkanolamines, such as diethanolamine, can significantly improve CO2 adsorption performance, with one study reporting a maximum capacity of 4.14 mmol/g for a sorbent loaded with 30% TEPA and 30% diethanolamine. acs.org The interaction between the hydroxyl groups of the alkanolamines and the amino groups of TEPA is believed to enhance the dispersion of TEPA on the silica surface, leading to improved performance. acs.org
Mesocellular silica foam (MCF) is a type of silica support characterized by large, interconnected pores, which makes it an excellent candidate for impregnation with bulky amine molecules like TEPA. acs.orgacs.org The large pore volume of MCF allows for high loadings of TEPA, which in turn leads to high CO2 adsorption capacities. acs.orgacs.org Research has shown a direct correlation between the pore volume of the MCF support and the CO2 capture performance of the resulting sorbent. acs.orgacs.org Larger pore volumes can accommodate more TEPA while leaving sufficient unoccupied space to reduce mass transfer limitations for CO2 molecules. acs.orgacs.orgresearchgate.net One study found that an MCF material with the largest pore volume (2.04 cm³/g) exhibited a CO2 uptake of 4.34 mmol/g with a 70 wt % TEPA loading. acs.orgacs.orgresearchgate.net These TEPA-functionalized MCFs have also demonstrated good regenerability through temperature swing adsorption, making them promising materials for CO2 capture applications. acs.orgacs.orgresearchgate.net
| MCF Pore Volume (cm³/g) | TEPA Loading (wt %) | CO2 Adsorption Capacity (mmol/g) | Test Conditions |
|---|---|---|---|
| 2.04 | 70 | 4.34 | 10.0% (v/v) CO2 in N2 at 75 °C (Fixed-bed reactor) |
| 2.04 | 70 | 4.57 | 10.0% (v/v) CO2 in N2 at 75 °C (TGA) |
| Sorbent Composition | CO2 Adsorption Capacity (mmol/g) | Heat of Adsorption (kJ/mol) | Test Conditions |
|---|---|---|---|
| 70 wt% TEPA on MSU-F | - | 104 | 40 °C and 100 kPa |
| 40 wt% TEPA + 30 wt% DEA on MSU-F | 5.91 | 80 | 50 °C and 100 kPa |
| 70 wt% DEA on MSU-F | - | 68 | 40 °C and 100 kPa |
A significant challenge for TEPA-based adsorbents is their thermal stability, as the high temperatures required for desorption in a temperature swing adsorption (TSA) process can lead to amine degradation. korea.ac.kracs.orgresearchgate.net To address this, researchers have developed methods to enhance the thermal stability of TEPA. One effective strategy is the functionalization of TEPA with 1,2-epoxybutane (EB). korea.ac.kracs.orgresearchgate.net This modification converts some of the primary and secondary amines in TEPA to tertiary amines, which can impact the CO2 sorption capacity but significantly improves thermal stability. korea.ac.kracs.orgresearchgate.net A TEPA/SiO2 sorbent functionalized with EB (at a TEPA/EB molar ratio of 1:3) demonstrated excellent long-term stability over 10 consecutive adsorption/desorption cycles, maintaining a CO2 swing capacity of 2.0 mmol CO2/g. korea.ac.kracs.orgresearchgate.net This enhanced stability is crucial for the practical application of these adsorbents in industrial CO2 capture processes.
The amount of TEPA loaded onto the support material and the physical structure of the adsorbent are critical parameters that determine the final CO2 adsorption capacity. Generally, increasing the TEPA loading leads to a higher number of amine sites available for CO2 capture, thus increasing the adsorption capacity. worldscientific.comresearchgate.net However, there is an optimal loading beyond which the capacity starts to decrease. worldscientific.comresearchgate.net This decline is often attributed to the agglomeration of TEPA molecules, which can block the pores of the support material and reduce the accessibility of the amine sites to CO2. researchgate.net For example, in one study using pore-expanded KIT-6 as a support, the CO2 adsorption capacity increased as TEPA loading was raised to 35%, reaching a maximum of 2.9 mmol/g, but then likely decreased with further loading. worldscientific.com The structure of the adsorbent, particularly its pore volume and pore size, also plays a crucial role. Supports with larger pore volumes can accommodate higher loadings of TEPA without significant pore blockage, facilitating better CO2 diffusion and interaction with the amine groups. acs.orgacs.orgresearchgate.net
TEPA-Functionalized Solid Sorbents for CO2 Adsorption
Optimization of Amination Reaction Parameters for CO2 Adsorption
The efficiency of TEPA-functionalized adsorbents for CO2 capture is heavily dependent on the optimization of the amination process. Research has focused on maximizing the amine content and its accessibility for CO2 interaction. A study focused on TEPA-containing fibrous adsorbents utilized the Taguchi method to systematically optimize amination reaction parameters, including solvent type, amine to solvent ratio, and reaction time. This optimization led to a significant improvement in the adsorbent's properties.
The optimized process resulted in a 23% higher amination level and a 27% greater TEPA utilization efficiency. Consequently, the CO2 adsorption capacity of the optimized adsorbent was 31.6% greater than that of the adsorbent prepared without optimization. These findings highlight the critical importance of process parameter optimization in developing high-performance CO2 adsorbents.
Table 1: Effect of Amination Optimization on Adsorbent Performance
| Parameter | Improvement |
|---|---|
| Amination Level | 23% higher |
| TEPA Utilization Efficiency | 27% greater |
Mechanisms of CO2 Adsorption and Desorption with TEPA Systems
The mechanism of CO2 adsorption by TEPA-functionalized materials is primarily a chemical process involving acid-base reactions. The primary and secondary amine groups within the TEPA molecule react with CO2 through a zwitterion mechanism to form carbamates mdpi.com. This chemisorption process is highly effective for capturing CO2, even at low concentrations.
Cyclic Stability and Regeneration Performance of TEPA-based Adsorbents
The long-term stability and regenerability of TEPA-based adsorbents are crucial for their practical application in industrial CO2 capture processes. While some studies have reported excellent cyclic stability with no significant loss in adsorption capacity over multiple cycles, others have observed a gradual degradation of the adsorbent.
For instance, a study on TEPA-functionalized mesoporous silica demonstrated a reduction in adsorption capacity of only 2.96% after ten adsorption-desorption cycles mdpi.com. In contrast, other research has reported more substantial capacity reductions for amine-functionalized sorbents, with losses per cycle ranging from -0.3% to 2.2% for TEPA-based materials. The thermal stability of TEPA itself can be a limiting factor, as it can be prone to degradation at the high temperatures required for regeneration. To address this, researchers have explored modifying TEPA with compounds like 1,2-epoxybutane (EB), which has been shown to substantially enhance its thermal stability and, consequently, the long-term cyclic performance of the adsorbent acs.org. One such modified adsorbent showed excellent long-term stability over 10 consecutive adsorption/desorption cycles acs.org.
Table 2: Reported Cyclic Stability of Amine-Based Adsorbents
| Amine | Reported Capacity Loss per Cycle |
|---|---|
| DETA | 1.1% to 5.1% |
| TEPA | -0.3% to 2.2% |
TEPA in Polymer Science and Engineering
TEPA's utility extends significantly into the realm of polymer science, where it functions both as a catalyst and as a building block for functional polymers.
Catalytic Roles of TEPA in Polymer Production
TEPA and its derivatives are widely used as catalysts and curing agents in the production of various polymers. In the manufacturing of epoxy resins, TEPA serves as a hardener. The primary and secondary amine groups of TEPA react with the epoxy groups of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer network threebond.co.jp. The tertiary amines present in some commercial TEPA mixtures can also act as catalysts, accelerating the curing process google.com.
In the production of polyurethane foams, tertiary amine catalysts are crucial for balancing the blowing (water-isocyanate reaction) and gelling (polyol-isocyanate reaction) reactions epo.org. While specific data on TEPA's direct use as a primary catalyst in large-scale polyurethane production is not as prevalent as for other tertiary amines, its amine functionalities make it a relevant compound in this field. The fundamental reactions it can influence are central to the formation of polyurethane structures.
Development of TEPA-Modified Polymers for Specific Functions
The modification of existing polymers with TEPA can impart specific functionalities, opening up new applications, particularly in the biomedical field.
Dual DNA and siRNA Delivery with TEPA-Coated β-Cyclodextrin Nanoparticles
A notable application of TEPA-modified polymers is in the development of non-viral gene delivery vectors. Researchers have successfully synthesized TEPA-coated β-cyclodextrin (TEPA-BCD) nanoparticles for the dual delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA) mdpi.comnih.gov.
The synthesis of these nanoparticles involves a multi-step process. First, the 6-hydroxyl groups of β-cyclodextrin are activated with tosyl chloride. This is followed by a nucleophilic displacement reaction with ethylenediamine (B42938) (EDA). Finally, the EDA-modified β-cyclodextrin is crosslinked with TEPA using glutaraldehyde as a crosslinking agent to form the TEPA-BCD nanoparticles mdpi.com.
These nanoparticles exhibit a positive surface charge, which allows for effective electrostatic interaction with negatively charged nucleic acids like DNA and siRNA mdpi.comnih.gov. Studies have shown that TEPA-BCD nanoparticles can efficiently transfect cells, leading to high gene expression from the delivered plasmid DNA and significant gene silencing from the co-delivered siRNA mdpi.comnih.gov. The internalization of these nanoparticles into cells is mediated by energy-dependent endocytosis mdpi.comnih.gov.
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound (B85490) | TEPA |
| Carbon Dioxide | CO2 |
| β-Cyclodextrin | BCD |
| Deoxyribonucleic Acid | DNA |
| Small Interfering Ribonucleic Acid | siRNA |
| Tosyl Chloride | - |
| Ethylenediamine | EDA |
| Glutaraldehyde | - |
| 1,2-epoxybutane | EB |
| Diethylenetriamine (B155796) | DETA |
Cellulose-g-tetraethylenepentamine Imprinted Polymers for Pollutant Removal
A notable advancement in environmental engineering involves the synthesis and application of cellulose-graft-tetraethylenepentamine molecularly imprinted polymers (C-TEPA-MIPs) for the selective removal of pollutants from aqueous solutions. uib.noresearchgate.net These specialized polymers are designed with a dual-function mechanism to target both organic and inorganic contaminants simultaneously.
The synthesis process utilizes 4-nitrophenol (4-NP) as a template molecule to create specific recognition sites within the polymer matrix. uib.nodntb.gov.ua This molecular imprinting technology allows the resulting C-TEPA-MIP adsorbent to selectively capture 4-NP. researchgate.net Concurrently, the abundant amine groups from the grafted TEPA on the polymer's surface act as effective chelating sites for heavy metal ions, such as hexavalent chromium (Cr(VI)). uib.noresearchgate.net
Research findings indicate that the adsorption of 4-NP occurs predominantly at the imprinted sites within the polymer, while Cr(VI) adsorption is primarily attributed to the surface amine groups of TEPA. uib.noresearchgate.net This dual-functionality allows for the simultaneous and selective removal of both pollutants without significant interference from competing adsorption sites. uib.nodntb.gov.ua C-TEPA-MIP has demonstrated higher selectivity for both 4-NP and Cr(VI) compared to non-imprinted polymers. Furthermore, these materials exhibit good stability and can be regenerated and reused, making them a promising candidate for wastewater treatment applications. uib.no
Table 1: Adsorption Characteristics of C-TEPA-MIP
| Pollutant | Adsorption Mechanism | Key Feature |
| 4-Nitrophenol (4-NP) | Molecularly Imprinted Sites | High selectivity and recognition |
| Hexavalent Chromium (Cr(VI)) | Surface Amine Groups of TEPA | Effective chelation of metal ions |
TEPA-Functionalized Polyvinyl Alcohol (PVA) Films for Gas Sensing
TEPA is utilized as a functionalizing agent in the development of eco-friendly gas sensing films based on polyvinyl alcohol (PVA). myu-group.co.jpmyu-group.co.jp These films are designed for the detection of carbon dioxide (CO2), a major greenhouse gas. The process involves immersing a PVA polymer film into a TEPA solution, which introduces amine functional groups onto the film's surface that are capable of adsorbing CO2. myu-group.co.jpmyu-group.co.jp
The sensing mechanism is based on the change in the electrical resistance of the film upon exposure to CO2. myu-group.co.jp The adsorption of CO2 onto the TEPA-functionalized surface modifies the film's properties, leading to a measurable decrease in resistance. myu-group.co.jpmyu-group.co.jp This change is monitored over time to determine the concentration of the gas.
Studies have quantified the relationship between the film's resistance and the duration of CO2 adsorption. The rate of resistance change is most significant within the initial phase of adsorption. myu-group.co.jp This technology offers a low-cost and environmentally friendly alternative for CO2 monitoring applications. myu-group.co.jp
Table 2: Resistance Change in TEPA-Functionalized PVA Film During CO2 Adsorption
| Adsorption Time | Relationship Equation (y = resistance change, x = time) | Rate of Resistance Decrease |
| First 30 minutes | y = -0.038x + 4.02 | Most significant |
| After 30 minutes | y = -0.0023x + 2.52 | Slower rate |
TEPA as an Intermediate and Reagent in Organic Synthesis
In the field of organic chemistry, TEPA is a valuable intermediate and reagent. jebchemicals.com Its distinct chemical properties, stemming from its polyamine structure, make it suitable for a variety of synthetic applications. It is frequently employed as a building block and a catalyst in the production of polymers and other complex organic compounds. jebchemicals.com
Nucleophilic Reactivity of TEPA in Organic Transformations
The chemical utility of TEPA is largely defined by its strong nucleophilic character. jebchemicals.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. researchgate.net Like all amines, TEPA possesses a lone pair of electrons on each of its nitrogen atoms, making these sites "electron-rich" and attracted to positively charged or electron-deficient centers in other molecules. libretexts.org
The presence of five nitrogen atoms means TEPA has multiple nucleophilic sites, allowing it to participate in a wide range of organic reactions. This high reactivity is fundamental to its role in processes like polymerization and as a curing agent for epoxy resins, where it reacts with epoxide groups. libretexts.orgwikipedia.org
Synthetic Utility in Specialized Chemical Processes
Beyond general synthesis, TEPA serves critical functions in more specialized chemical processes. Its ability to act as a pentadentate ligand is highly significant in coordination and metal complex chemistry. jebchemicals.comwikipedia.org The multiple amine groups can coordinate with a single metal ion, forming stable chelate complexes. This property is exploited in the creation of various specialized chemical compounds. jebchemicals.com
Additionally, TEPA is utilized as a functional additive in the oil and gas industry. It serves as an effective corrosion inhibitor, protecting metal pipelines and equipment, and also acts as a dispersant to prevent the formation of deposits and blockages in pipelines. jebchemicals.com
Environmental Remediation Applications
The chelating properties of TEPA make it an excellent candidate for environmental remediation, particularly for the removal of heavy metals from contaminated water sources.
Heavy Metal Removal from Aqueous Environments
TEPA has been successfully incorporated into various adsorbent materials to enhance their capacity for capturing heavy metal ions from aqueous solutions. researchgate.net The amine groups within the TEPA molecule have a strong affinity for metal ions and can form stable complexes, effectively sequestering them from the water. niscpr.res.in
Researchers have developed a range of TEPA-functionalized adsorbents, including:
TEPA-modified cellulose-graft-poly(methyl acrylate) (Cell-g-PMA-TEPA): This adsorbent has shown a very high maximum adsorption capacity for lead (Pb(II)). niscpr.res.in
TEPA-decorated polymeric resin (PAMD): This material, with a high nitrogen content of 20.38%, is highly effective for the removal of copper (Cu(II)) and nickel (Ni(II)). rsc.org
Guaranthis compound (GTEPA) resin: This resin has been studied for the systematic removal of a variety of divalent metal ions, including Fe2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, and Pb2+. tsijournals.com
These materials leverage the strong chelating ability of TEPA's amine groups to bind with heavy metals, demonstrating the compound's significant potential in water purification and environmental protection efforts. niscpr.res.in
Table 3: Performance of TEPA-Functionalized Adsorbents for Heavy Metal Removal
| Adsorbent Material | Target Heavy Metal(s) | Maximum Adsorption Capacity | Source |
| Cell-g-PMA-TEPA | Pb(II) | 444.4 mg/g | niscpr.res.in |
| PAMD Resin | Cu(II) | 1.21 mmol/g | rsc.org |
| GTEPA Resin | Fe2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Pb2+ | Systematically studied | tsijournals.com |
Adsorption Performance and Mechanisms
The functionalization of porous solid materials with this compound is a widely researched strategy to enhance CO2 capture capabilities. The abundant primary and secondary amine groups in the TEPA molecule provide numerous active sites for CO2 interaction, significantly increasing the adsorption capacity of the substrate material. researchgate.net
Research has demonstrated that the CO2 adsorption capacity is heavily influenced by the TEPA loading percentage and the operational temperature. Typically, the adsorption capacity increases with TEPA loading up to an optimal point, after which pore blockage can occur, hindering CO2 diffusion and reducing efficiency. mdpi.com For example, TEPA-functionalized MSU-2 mesoporous silica showed its highest CO2 adsorption capacity of 3.38 mmol/g at a 40 wt% TEPA loading. mdpi.com Similarly, an optimal temperature exists where the reaction kinetics and thermodynamics are most favorable. For instance, a TEPA-modified multi-level porous particle adsorbent achieved its highest capacity at 323 K (50°C). researchgate.net
TEPA-functionalized adsorbents also exhibit good stability and can be regenerated over multiple cycles, which is crucial for practical applications. One study on TEPA-loaded SiO2 nanowires showed that the material retained 97% of its initial capacity after ten adsorption/desorption cycles. nih.gov Another study on TEPA-modified bagasse activated carbon noted only a 4.59% drop in capacity after five cycles. researchgate.net
The table below summarizes the performance of various TEPA-functionalized adsorbents for CO2 capture as reported in recent literature.
Table 1: Performance of Various TEPA-Functionalized Adsorbents for CO2 Capture
| Adsorbent Material | TEPA Loading | Adsorption Capacity (mmol/g) | Optimal Temperature (°C) | Pressure (bar) | Reference |
|---|---|---|---|---|---|
| Enhanced Mesoporous Silica Nanotubes (EMSNTs) | 30% | 9.3 | 20 | 9 | acs.org |
| MSU-2 Mesoporous Silica | 40 wt% | 3.38 | 40 | 1 | mdpi.com |
| SiO2 Nanowires from Sepiolite | 50 wt% | 3.7 | 75 | 1 | nih.gov |
| Multi-level Porous Particles (MPS) | 30% | 2.22 | 50 | 1 | researchgate.net |
Removal of Organic Pollutants (e.g., 4-Nitrophenol)
The application of this compound extends to environmental remediation for the removal of organic pollutants from wastewater. The amine groups on TEPA can be leveraged to functionalize adsorbents, enhancing their affinity for specific contaminants like 4-nitrophenol (4-NP), a toxic and persistent pollutant. researchgate.netuib.no
A notable example is the development of a cellulose-graft-tetraethylenepentamine molecularly imprinted polymer (C-TEPA-MIP), specifically synthesized for the selective removal of 4-NP. uib.no In this advanced adsorbent, TEPA plays a dual role. While the amine groups on the surface are primarily responsible for adsorbing inorganic pollutants, the polymer is created with "imprinted sites" that are structurally complementary to the 4-nitrophenol molecule. researchgate.netuib.no
Research findings highlight the effectiveness and stability of such TEPA-functionalized materials. The C-TEPA-MIP exhibited good recyclability and stability, making it a promising candidate for practical wastewater treatment applications. uib.no
Table 2: Adsorption Performance for 4-Nitrophenol Removal
| Adsorbent Material | Pollutant | Key Mechanism | Performance Highlight | Reference |
|---|
Environmental Fate and Transport of Tetraethylenepentamine
Biodegradation and Environmental Persistence
The persistence of a chemical in the environment is largely determined by its susceptibility to breakdown by microorganisms. For TEPA, its chemical structure presents a challenge for microbial degradation.
Aquatic Biodegradation Studies of TEPA
Studies on the biodegradability of Tetraethylenepentamine (B85490) indicate that it is not readily broken down by microorganisms in aquatic environments. In standardized testing, TEPA has shown minimal degradation, with less than 10% of the compound breaking down over a 28-day period oecd.org. This low level of biodegradation suggests that TEPA is persistent in the environment.
However, despite its persistence from a degradation standpoint, TEPA is not expected to bioaccumulate in organisms oecd.org. This is due to its low octanol-water partition coefficient (log Kow of –3.16) and very high water solubility, which means it is unlikely to build up in the fatty tissues of aquatic life oecd.orgmubychem.comscbt.com. Instead, it remains dissolved in the water column.
Biodegradation of TEPA Complexes
TEPA is a strong chelating agent, meaning it can form stable complexes with various metal ions. This property is a key factor in its industrial applications but also influences its environmental fate. It is expected that the metal complexes formed by TEPA will biodegrade even more slowly than the parent compound itself oecd.org. The stability of these complexes can reduce the bioavailability of the metals while making the TEPA molecule even more resistant to microbial attack. Studies on other chelating agents like EDTA have shown that their metal complexes can be highly persistent in aquatic systems, a behavior that is anticipated for TEPA complexes as well nih.govnih.gov.
Distribution and Partitioning in Environmental Compartments
The way TEPA moves through and is distributed among different environmental media—such as water, soil, and air—is primarily dictated by its physical and chemical properties.
Adsorption/Desorption to Soil and Sediments
The partitioning of TEPA into soil and sediment is not straightforward to predict using standard models. Typically, a compound's octanol-water partition coefficient (Kow) is used to estimate its tendency to adsorb to soil organic matter. However, for polar and ionizable compounds like TEPA, this method is not reliable oecd.orgscbt.com.
Water Solubility and Its Implications for Environmental Distribution
TEPA is characterized by its very high water solubility, reported as greater than 1,000 g/L at 20°C, and is considered completely miscible with water oecd.orgmubychem.comusequantum.com. This property is the dominant factor controlling its environmental distribution.
Upon release into the environment, TEPA will predominantly partition to the aqueous phase oecd.org. This leads to a high potential for distribution within surface waters and for leaching through the soil profile into groundwater. Its high solubility also means that any TEPA released into the atmosphere is likely to be efficiently removed through wet deposition, such as rain, and transferred into aquatic or terrestrial systems nih.gov. The primary environmental compartment for TEPA is therefore expected to be water oecd.org.
Ecotoxicological Considerations
Based on available data, this compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment scbt.comusequantum.com. Acute toxicity studies have been conducted on various species representing different trophic levels.
The results indicate that algae are the most sensitive group to acute TEPA exposure, followed by invertebrates and then fish oecd.org. The long-term persistence of TEPA, combined with its aquatic toxicity, underscores the potential for lasting impacts on aquatic ecosystems following its release.
| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Algae | Not Specified | EC50 | 2.1 | 72 hours | oecd.org |
| Invertebrate | Daphnia magna (Water Flea) | EC50 | 14.6 | 48 hours | oecd.org |
| Invertebrate | Daphnia magna (Water Flea) | EC50 | 24.1 | 48 hours | mubychem.com |
| Fish | Not Specified | LC50 | 310 | 96 hours | oecd.org |
| Fish | Poecilia reticulata (Guppy) | LC50 | 420 | 96 hours | mubychem.com |
Toxicity to Aquatic Organisms (Fish, Invertebrates, Algae)
This compound is classified as toxic to aquatic life with long-lasting effects. nina.noicrisat.org The acute toxicity of TEPA varies among different aquatic species, with algae being the most sensitive group according to available research.
Fish: The 96-hour median lethal concentration (LC50) for the guppy (Poecilia reticulata) has been reported as > 100 mg/L and 420 mg/L in different studies. nih.govnina.no Another assessment identifies the lowest acute LC50 for fish over 96 hours as 310 mg/L. inchem.org
Aquatic Invertebrates: For the water flea (Daphnia magna), the 48-hour median effective concentration (EC50) is reported to be in the range of > 10 to 100 mg/L. nina.no More specific values have been documented as 24.1 mg/L and 14.6 mg/L. nih.govinchem.org
Algae: The green algae Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) shows higher sensitivity to TEPA. The 72-hour EC50, which measures the concentration that inhibits growth, has been reported in the range of > 1 to 10 mg/L. nina.no Specific studies have identified the EC50 for this species as 2.1 mg/L. nih.govinchem.org
Table 1: Aquatic Toxicity of this compound
| Organism Type | Species | Endpoint | Exposure Time | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Fish | Poecilia reticulata (Guppy) | LC50 | 96 hours | > 100 | nina.no |
| Fish | Poecilia reticulata (Guppy) | LC50 | 96 hours | 420 | nih.gov |
| Invertebrate | Daphnia magna (Water Flea) | EC50 | 48 hours | > 10 - 100 | nina.no |
| Invertebrate | Daphnia magna (Water Flea) | EC50 | 48 hours | 24.1 | nih.gov |
| Algae | Pseudokirchneriella subcapitata | EC50 | 72 hours | > 1 - 10 | nina.no |
| Algae | Pseudokirchneriella subcapitata | EC50 | 72 hours | 2.1 | nih.govinchem.org |
Toxicity to Terrestrial Organisms and Soil Microorganisms
Specific experimental data on the toxicity of this compound to terrestrial organisms, such as earthworms, and its direct effects on soil microbial communities (e.g., respiration, nitrogen fixation) are not extensively available in the reviewed scientific literature. nih.gov
However, the compound's behavior in soil can be inferred from its chemical properties. If released to soil, TEPA is expected to leach. nih.gov As a polyamine, it will exist primarily as a cation in typical environmental pH ranges (5-9). nih.govinchem.org This positive charge suggests that it could bind to negatively charged soil particles, although specific data on the strength of this adsorption are limited. inchem.org There is no data to suggest that biodegradation is a significant fate process for TEPA in soil. nih.gov
Potential for Bioaccumulation in Aquatic Organisms
This compound is not expected to bioaccumulate in aquatic organisms. inchem.orgnih.gov Bioaccumulation potential is often predicted using the n-octanol-water partition coefficient (Log Kow). A low Log Kow value indicates that a chemical is hydrophilic (water-soluble) and has a low tendency to accumulate in the fatty tissues of organisms. nih.gov
Toxicological Research and Biological Interactions of Tetraethylenepentamine Excluding Dosage/administration
General Toxicological Profile of TEPA
Tetraethylenepentamine (B85490) (TEPA) is a chemical compound with a well-documented toxicological profile based on various animal studies. Research indicates that its effects vary significantly with the route of exposure.
Acute toxicity studies assess the potential for a substance to cause adverse effects after a single, short-term exposure. For TEPA, these studies have established its toxicity profile across oral, inhalation, and dermal routes.
Orally, TEPA exhibits low acute toxicity in rats, with a reported median lethal dose (LD50) of 3250 mg/kg. oecd.org Dermal exposure, however, shows a higher toxicity. In rabbits, the dermal LD50 values range from 660 to 1260 mg/kg. oecd.org The increased toxicity via the dermal route is likely attributable to the corrosive nature of TEPA on the skin, whereas the substance would be neutralized by stomach acid following ingestion. oecd.org In an acute inhalation toxicity study involving whole-body exposure to saturated vapor, the median lethal concentration (LC50) was found to be greater than 9.9 ppm, which was the highest dose tested. oecd.org
| Exposure Route | Test Species | Value |
|---|---|---|
| Oral | Rat | LD50: 3250 mg/kg |
| Dermal | Rabbit | LD50: 660 - 1260 mg/kg |
| Inhalation | Rat | LC50: >9.9 ppm |
TEPA is recognized as a corrosive substance with significant irritant properties. ilo.orgnih.govnoaa.gov It causes severe local effects upon contact with the eyes, skin, and respiratory tract. ilo.orginchem.org In animal studies, TEPA has been shown to be corrosive to the skin and eyes of rabbits. oecd.org Inhalation of TEPA mist or vapors can lead to irritation of the nose, throat, and lungs, potentially causing symptoms such as coughing and shortness of breath. inchem.orgnj.gov Ingestion can result in burns to the mouth, throat, and stomach. nih.govnoaa.gov
Research has demonstrated that TEPA has a strong potential to produce dermal sensitization. oecd.org Studies conducted on guinea pigs confirmed that TEPA is a skin sensitizer. oecd.org Further investigation revealed evidence of cross-sensitization to other structurally related compounds, including aminoethylpiperazine, triethylenetetramine (B94423), and aminoethylethanolamine. oecd.org Repeated or prolonged contact with the substance may lead to skin sensitization. ilo.orginchem.org
Repeated Dose Toxicity Studies
Repeated dose toxicity studies are conducted to evaluate the effects of long-term or repeated exposure to a substance.
In a 28-day repeated dose dermal toxicity study on rabbits, a No-Observed-Effect Level (NOEL) for systemic toxicity was established at 200 mg/kg/day. oecd.org For local dermal toxicity, the NOEL was 50 mg/kg/day, with a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 100 mg/kg/day. oecd.org A lifetime dermal study was also conducted on male mice using a 35% TEPA solution. The findings included 20 cases of hyperkeratosis and 13 cases of epidermal necrosis, both of which are indicators of skin irritation. oecd.orgnih.gov However, there was no evidence of dermal hyperplasia or treatment-related skin tumors. oecd.orgnih.gov
Due to a lack of specific data for TEPA in some areas, information from the analog compound triethylenetetramine (TETA) has been used for assessment. In a 90-92 day study where TETA was administered in drinking water to rats, the NOEL was 276 mg/kg/day for males and 352 mg/kg/day for females. oecd.org In a similar study on mice, the NOEL was 487 mg/kg/day in males and 551 mg/kg/day in females. oecd.org
| Compound | Study Duration & Route | Species | Value (Systemic) | Value (Local) |
|---|---|---|---|---|
| TEPA | 28-Day Dermal | Rabbit | NOEL: 200 mg/kg/day | NOEL: 50 mg/kg/day; LOAEL: 100 mg/kg/day |
| TETA (Analog) | 90-92 Day Oral | Rat | NOEL: 276 mg/kg/day (males), 352 mg/kg/day (females) | N/A |
| TETA (Analog) | 90-92 Day Oral | Mouse | NOEL: 487 mg/kg/day (males), 551 mg/kg/day (females) | N/A |
Genetic Toxicity Assessments
Genetic toxicity assessments are performed to determine if a chemical compound can damage genetic material (DNA). A battery of in vitro and in vivo assays has been used to evaluate the genotoxic potential of TEPA. nih.gov
| Assay | Test System | Result |
|---|---|---|
| Sister-Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) cells (in vitro) | Active |
| Unscheduled DNA Synthesis (UDS) | Hepatocytes (in vitro) | Positive |
| Micronucleus Study | Swiss-Webster Mice (in vivo) | No clastogenic activity observed |
In Vitro Mutagenicity Studies
This compound (TEPA) has been evaluated in a battery of in vitro assays to determine its potential to cause genetic mutations. In the Chinese hamster ovary (CHO) gene mutation assay, TEPA was found to be inactive. However, it was shown to be active in inducing sister-chromatid exchange (SCE) in CHO cells, both with and without metabolic activation. drugbank.com Statistically significant and dose-related increases in the frequency of SCE were observed over a range of concentrations.
Furthermore, in studies with primary rat hepatocytes, TEPA produced a significant increase in unscheduled DNA synthesis (UDS) activity. drugbank.com This positive result in the UDS assay indicates that TEPA can induce primary DNA damage. drugbank.com The collective evidence from these in vitro tests suggests that while TEPA may not be a direct gene mutagen, it does have a weak mutagenic potential, primarily through mechanisms that cause DNA damage and chromosomal effects. drugbank.com
Table 1: Summary of In Vitro Mutagenicity Studies for this compound
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Gene Mutation | Chinese Hamster Ovary (CHO) Cells | With and Without | Inactive |
| Sister-Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) Cells | With and Without | Active |
| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | Not Applicable | Positive |
In Vivo Genetic Toxicity Tests
To assess its genotoxic potential in a whole organism, this compound (TEPA) was evaluated in an in vivo micronucleus study. In this test, Swiss-Webster mice were used to determine if TEPA could cause chromosomal damage. The results of this study showed no clastogenic activity for TEPA. drugbank.com This indicates that under the conditions of this in vivo assay, TEPA did not induce the formation of micronuclei in the bone marrow of mice, suggesting a lack of chromosomal-damaging effects in this system. drugbank.comnih.govcriver.com
Table 2: Summary of In Vivo Genetic Toxicity Test for this compound
| Assay | Test System | Result |
|---|---|---|
| Micronucleus Test | Swiss-Webster Mice | No Clastogenic Activity Observed |
Analog Data for Reproductive and Developmental Toxicity
Due to a lack of available data for this compound (TEPA) concerning reproductive and developmental toxicity, information from a structurally similar chemical, Triethylenetetramine (TETA), has been utilized to assess these endpoints. oecd.org
Triethylenetetramine (TETA) is considered a suitable analog for TEPA because of their structural similarities and comparable toxicological profiles, which are largely influenced by their chelating properties. oecd.org The Organisation for Economic Co-operation and Development (OECD) SIDS Initial Assessment Report for TEPA explicitly states that data from TETA are used to address the endpoints for reproductive and developmental toxicity. oecd.org This approach, known as "read-across," is a scientifically accepted method for filling data gaps for one substance by using data from a similar substance.
Studies on TETA have been conducted to evaluate its effects on reproductive organs in animal models. In studies where TETA was administered to rats and mice in their drinking water, no adverse effects on reproductive organs were observed. oecd.org These findings suggest that TETA, and by extension TEPA, is not expected to cause direct toxicity to the reproductive organs of males or females.
The developmental toxicity of TETA has been investigated in multiple animal studies. In a study with rabbits, TETA was not considered to be a developmental toxicant when administered dermally. industrialchemicals.gov.au However, in studies with rats where TETA was administered through drinking water, developmental toxicity was observed. industrialchemicals.gov.au This toxicity was primarily attributed to copper deficiency induced by the chelating properties of TETA. industrialchemicals.gov.au When the diet was supplemented with copper, a significant decrease in fetal abnormalities was noted. industrialchemicals.gov.au In a separate developmental toxicity study in rats, where TETA was administered by oral gavage, no teratogenicity was observed. industrialchemicals.gov.au
Table 3: Summary of Developmental Toxicity Studies for Triethylenetetramine (TETA)
| Species | Route of Administration | Key Findings |
|---|---|---|
| Rabbit | Dermal | Not a developmental toxicant. industrialchemicals.gov.au |
| Rat | Drinking Water | Developmental toxicity observed, linked to copper deficiency. industrialchemicals.gov.au |
| Rat | Oral Gavage | No teratogenicity observed. industrialchemicals.gov.au |
Specific Biological Interactions and Mechanisms
The primary mechanism through which this compound (TEPA) and its analog Triethylenetetramine (TETA) exert their biological effects is through the chelation of metal ions, particularly copper. oecd.orgnih.gov This ability to bind to and facilitate the removal of excess copper is the basis for TETA's therapeutic use in Wilson's disease, a genetic disorder characterized by copper accumulation. drugbank.comnih.gov
This same copper-chelating property is also linked to some of the observed toxicities. For instance, the developmental effects seen in rats exposed to TETA are believed to be a secondary consequence of induced copper deficiency in the dams and fetuses. industrialchemicals.gov.au The interaction with essential metal ions may also play a role in the positive results seen in some in vitro genotoxicity tests for TETA, suggesting that the mechanism may not be a direct interaction with DNA but rather an interference with cellular processes that rely on these metals. mhlw.go.jp Recent research has also explored the potential of TEPA as a chelator to reduce cell growth and induce apoptosis in certain cancer cell lines, further highlighting the significance of its metal-binding capabilities in its biological activity. nih.gov
Copper Chelating Properties in Biological Systems
Copper is an essential micronutrient that plays a critical role as a cofactor in numerous enzymatic reactions and metabolic pathways. However, an excess of free copper can be toxic, leading to the generation of hydroxyl radicals that can damage lipids, proteins, and nucleic acids. Consequently, copper levels within biological systems are tightly regulated.
This compound is recognized for its role as a copper chelator. It can bind to excess copper ions, forming a stable complex that can then be excreted from the body. This action is crucial in managing conditions characterized by copper accumulation. The chelation process also has implications for cellular stress. For instance, copper is known to generate oxidative stress, which can affect cell proliferation, differentiation, and apoptosis. Research on human hematopoietic progenitor cells has shown that TEPA can decrease the reactive oxygen species (ROS) generated by copper. By reducing the free copper content within these cells, TEPA lowers their oxidative stress, which is suggested to be a mechanism by which it stimulates their ex vivo expansion.
While research has also been conducted on similar polyamines like Triethylenetetramine (TETA), which is a selective chelator used to eliminate copper, TEPA's distinct structure and properties make it a continued subject of study for modulating copper-dependent biological processes.
Interaction with Cellular Components for Delivery Systems
The cationic nature of this compound at physiological pH makes it a valuable component in the development of non-viral delivery systems for therapeutic molecules like genes and drugs. Its positively charged amine groups can interact with negatively charged cellular components, facilitating the transport of therapeutic payloads across the cell membrane.
The potential of TEPA in gene delivery has been demonstrated through its use as a coating for nanoparticles. For example, this compound-coated β-cyclodextrin (TEPA-BCD) nanoparticles have been synthesized and evaluated as a carrier for both plasmid DNA (pDNA) and small interfering RNA (siRNA).
The primary mechanism involves the electrostatic interaction between the positively charged cationic groups of the TEPA coating and the negatively charged phosphate (B84403) groups in the nucleic acid backbone. This interaction leads to the condensation of the nucleic acids into stable, spherical nanoparticles. The formation of these complexes, often referred to as polyplexes, is essential for protecting the genetic material from degradation by nucleases in the extracellular environment. The successful association of nucleic acids with TEPA-BCD is evidenced by an increase in particle size and a decrease in the nanoparticle's surface charge (zeta potential) after loading.
| Parameter | Description | Significance in Gene Delivery |
|---|---|---|
| Cationic Coating | TEPA provides a positive surface charge. | Enables electrostatic binding and complexation of negatively charged DNA/siRNA. |
| Complex Formation | Forms spherical nanoparticles with nucleic acids. | Protects nucleic acids from nuclease degradation and facilitates cellular uptake. |
| Zeta Potential | Decreases upon nucleic acid loading but remains positive. | The positive charge facilitates interaction with the negatively charged cell membrane. |
| Particle Size | Large enough to avoid renal clearance and small enough to evade phagocytic uptake. | Optimizes circulation time and cellular internalization potential. |
The initial and most critical barrier for any drug or gene delivery system is the cell membrane. The interaction of TEPA-based delivery systems with the cell membrane is largely governed by electrostatic forces. Cell surfaces are typically negatively charged due to the presence of anionic molecules like proteoglycans. The positive zeta potential of TEPA-coated nanoparticles promotes adhesion to the cell surface.
This electrostatic attraction is the first step in cellular internalization. Following adhesion, the nanoparticles can be taken up by the cell through energy-dependent endocytosis pathways. Studies with TEPA-BCD have shown that internalization occurs via both clathrin-dependent and caveolin-dependent mechanisms. By facilitating this interaction and subsequent uptake, TEPA-based systems can significantly improve the intracellular delivery of their cargo.
The positively charged molecular structure that makes TEPA effective in delivery systems also suggests its potential as an antimicrobial agent. The mechanism of action for many cationic polymers against bacteria involves the disruption of the cell membrane. Bacterial cell membranes are rich in negatively charged components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.
The proposed mechanism for a cationic agent like TEPA would proceed in two main steps:
Electrostatic Adsorption : The positively charged TEPA molecules are attracted to and bind with the negatively charged components on the bacterial cell surface. In Gram-negative bacteria, this can involve the displacement of divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, compromising the outer membrane's integrity.
Membrane Disruption : Following adsorption, the hydrophobic portions of the molecule can insert into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to the formation of pores or defects. The resulting increase in membrane permeability causes a loss of essential ions and metabolites, ultimately leading to cell lysis and death.
This membrane-disrupting mechanism is a key advantage, as it targets a fundamental and conserved structural component of the bacterial cell, making it more difficult for bacteria to develop resistance compared to antibiotics that target specific metabolic pathways.
Enzyme Immobilization and Screening Applications
Immobilizing enzymes on solid supports is a critical technique in biotechnology that enhances their stability, allows for reusability, and simplifies the separation of the enzyme from the product. TEPA has been utilized in surface modification to facilitate the covalent bonding of enzymes to various carriers.
In one application, a composite layer of catechol and this compound was used to modify the surface of cellulose (B213188) filter paper, introducing amino groups onto the paper. This modification process is similar to the self-polymerization behavior of dopamine. Following the introduction of these reactive amino groups, an enzyme, α-glucosidase, was covalently immobilized onto the modified paper using a cross-linking agent.
The research found that the immobilized α-glucosidase exhibited greater tolerance to changes in pH and higher temperatures compared to the free enzyme. Furthermore, it maintained a high level of activity even after being reused ten times. This robust immobilization method provided a reliable platform for investigating the enzyme's kinetic behavior and for screening potential enzyme inhibitors from traditional medicines.
| Component/Step | Role | Outcome |
|---|---|---|
| Cellulose Filter Paper | Solid support/carrier. | Provides a biocompatible and sustainable matrix. |
| Catechol and TEPA | Surface modification agents. | Deposits a polydopamine-like layer with reactive amino groups on the carrier. |
| α-glucosidase | Enzyme to be immobilized. | The target biocatalyst for the screening application. |
| Cross-linking Agent | Covalently bonds the enzyme to the TEPA-modified surface. | Stable and reusable immobilized enzyme system. |
| Inhibitor Screening | Application of the immobilized enzyme. | Successful screening of inhibitors from traditional medicine extracts. |
Future Directions and Emerging Research Areas for Tetraethylenepentamine
Development of Novel TEPA-Based Materials for Sustainable Technologies
A significant and promising area of research is the use of TEPA to create novel materials designed to address pressing environmental and sustainability challenges. Scientists are leveraging TEPA's unique chemical structure, characterized by multiple amine groups, to functionalize various substrates, thereby creating materials with enhanced properties for specific sustainable applications. researchgate.netmdpi.com
Research has focused on immobilizing TEPA onto solid supports to create efficient adsorbents for carbon dioxide (CO2) capture. researchgate.net The high density of amine groups in TEPA allows for strong and reversible binding of CO2, making it a prime candidate for post-combustion capture technologies aimed at mitigating greenhouse gas emissions. researchgate.net Another critical application is in water purification, where TEPA-modified materials have demonstrated high efficacy in removing heavy metal pollutants. For instance, TEPA-grafted activated carbon has been developed as a potent adsorbent for the removal of toxic lead (Pb(II)) ions from aquatic environments. mdpi.com The amine groups act as effective chelation sites for metal ions.
Beyond remediation, TEPA is being explored for its role in the production of advanced materials for the renewable energy sector. Its properties are valuable in creating durable composites for wind turbine blades and specialized coatings for solar panels, contributing to the efficiency and longevity of renewable energy infrastructure. gktoday.in
| TEPA-Based Material | Substrate/Core Material | Sustainable Application | Key Research Finding/Benefit |
|---|---|---|---|
| TEPA-Functionalized Adsorbents | Silica, Activated Carbon, Metal-Organic Frameworks (MOFs), Zeolites | Carbon Dioxide (CO2) Capture | High amine density leads to enhanced CO2 adsorption capacity and selectivity. researchgate.net |
| TEPA-Grafted Nanocomposites | Activated Carbon, Chitosan, Graphene Oxide | Water Purification (Heavy Metal Removal) | Effectively removes toxic ions like Pb(II) from wastewater through chelation. mdpi.com |
| TEPA-Modified Epoxy Resins | Polymer Composites | Renewable Energy Components | Used in producing advanced, durable materials for wind turbine blades and solar panels. gktoday.in |
| TEPA-based Amidoamines | Tall Oil Fatty Acid (TOFA) | Asphalt (B605645) Additives | Improves the performance and durability of asphalt, contributing to more sustainable infrastructure. nouryon.com |
Advanced Computational Modeling of TEPA Interactions and Reactivity
The advancement of computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like TEPA at an atomic level. nih.gov Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are becoming indispensable in exploring TEPA's interactions and reactivity, guiding the design of new materials and processes with greater precision and efficiency. cmu.eduumd.edu
DFT calculations allow researchers to investigate the electronic structure of TEPA and its derivatives, providing insights into reaction mechanisms, activation energies, and kinetic rate constants. nih.gov For example, DFT has been employed to study the hydrolysis of TEPA-related compounds and their interaction with biological molecules like DNA, elucidating the most probable reaction pathways. nih.govsemanticscholar.org This level of mechanistic understanding is crucial for applications in areas like drug design and catalysis.
Molecular Dynamics simulations complement DFT by modeling the physical movements of atoms and molecules over time. nih.govyoutube.com These simulations can predict how TEPA-functionalized surfaces interact with other substances, such as the binding of CO2 molecules to an adsorbent or the chelation of metal ions in a solution. By simulating these dynamic processes, scientists can optimize the structure and composition of TEPA-based materials for maximum performance before engaging in extensive experimental work, thus accelerating the development cycle. umd.edu
| Computational Technique | Area of Investigation | Insights Gained | Example Application |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms & Kinetics | Calculation of activation free energy and kinetic rate constants for chemical reactions involving TEPA. nih.gov | Predicting the hydrolysis pathways of TEPA analogues for therapeutic applications. nih.gov |
| Molecular Dynamics (MD) | Intermolecular Interactions | Simulation of the binding process between TEPA-functionalized materials and target molecules. nih.gov | Modeling the adsorption of CO2 onto TEPA-modified surfaces to optimize sorbent design. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bond Analysis | Characterization of bond critical points to understand the strength and nature of interactions. nih.gov | Analyzing the stability of transition states in TEPA-mediated reactions. nih.gov |
| Conductor-like Polarizable Continuum Model (CPCM) | Solvent Effects | Evaluation of how different solvent environments influence reaction energetics and pathways. nih.gov | Studying TEPA's reactivity in aqueous versus non-polar media. nih.gov |
Exploration of TEPA in Advanced Therapeutic and Diagnostic Modalities
The unique ability of TEPA to act as a pentadentate ligand and form stable complexes with metal ions has opened up avenues for its use in the medical field. wikipedia.orghsfchem.com Research is actively exploring its potential in developing sophisticated therapeutic agents and highly sensitive diagnostic tools.
In therapeutics, TEPA and its derivatives are being investigated for applications in drug delivery systems. By incorporating TEPA into metal-organic frameworks (MOFs), researchers can create carriers that can be loaded with drugs. hsfchem.com These TEPA-containing MOFs can potentially offer controlled release of therapeutic agents, targeting specific sites within the body. Furthermore, the fundamental structure of TEPA is related to compounds like Thiotepa, an alkylating agent used in chemotherapy, suggesting that novel TEPA derivatives could be designed as anticancer candidates. nih.govwikipedia.org
In the realm of diagnostics, TEPA is a valuable component in the construction of advanced biosensors. Its amine groups provide excellent anchoring points for immobilizing biomolecules and nanoparticles onto sensor surfaces. A notable example is the development of a sandwich-type aptasensor for the detection of T-2 toxin, a mycotoxin that poses a threat to food safety. In this system, a nanocomposite of reduced graphene oxide and TEPA (rGO-TEPA) serves as a sensitive platform to amplify the electrochemical signal, enabling detection at extremely low concentrations. nih.gov Similar platforms using rGO-TEPA have been developed for detecting other critical biomarkers, such as alpha-fetoprotein (AFP), which is used in cancer diagnosis. researchgate.net
Green Chemistry Approaches in TEPA Synthesis and Application
In line with the global push for sustainable industrial practices, a key future direction for TEPA research involves the integration of green chemistry principles. datahorizzonresearch.com This encompasses both the development of more environmentally friendly synthesis methods and the use of TEPA in sustainable applications.
Traditional chemical synthesis routes often rely on petroleum-based feedstocks and can generate hazardous waste. rsc.org Future research aims to develop bio-based pathways for producing polyamines like TEPA. acs.org This involves utilizing renewable resources such as carbohydrates, terpenes, or oleochemicals as starting materials. researchgate.net Catalytic processes like reductive amination are being explored to convert these bio-based substrates into various polyamines, reducing the dependence on fossil fuels and minimizing environmental impact. researchgate.net The use of waste biomass-derived catalysts is another emerging strategy that aligns with the principles of a circular economy. rsc.org
The application of TEPA is also shifting towards more sustainable solutions. There is a growing demand for environmentally friendly formulations, such as low-volatile organic compound (VOC) coatings and adhesives where TEPA can play a crucial role. datahorizzonresearch.com By acting as an efficient curing agent in these systems, TEPA helps create high-performance, durable materials that have a reduced environmental footprint. datahorizzonresearch.com
Addressing Challenges in Large-Scale Industrial Implementation of TEPA Technologies
While emerging TEPA-based technologies show immense promise in the laboratory, their transition to large-scale industrial implementation faces several challenges. Addressing these hurdles is a critical area of future research and development.
One of the primary barriers is the high initial investment cost associated with developing and scaling up new manufacturing processes for novel TEPA-based materials. mdpi.com For instance, establishing facilities for producing TEPA-functionalized adsorbents for carbon capture requires significant capital expenditure. Another challenge lies in ensuring a stable and cost-effective supply chain for both TEPA and the other raw materials needed for these advanced technologies.
Regulatory compliance is another significant consideration. As new TEPA applications emerge, particularly in areas like water treatment and biomedicine, they will need to navigate stringent environmental and safety regulations. Furthermore, the successful industrial adoption of these technologies will require a workforce with specialized skills in advanced materials science and chemical engineering. Integration of these new processes with existing industrial infrastructure can also present technical difficulties. Overcoming these challenges will require interdisciplinary collaboration between researchers, engineers, policymakers, and industry stakeholders. mdpi.com
| Challenge | Description | Potential Mitigation Strategy |
|---|---|---|
| High Investment Costs | Significant capital is required for R&D, pilot plants, and full-scale production facilities for new TEPA-based technologies. mdpi.com | Public-private partnerships, government incentives for green technologies, and developing more cost-effective synthesis routes. |
| Supply Chain and Raw Material Volatility | Fluctuations in the cost and availability of TEPA and other necessary chemical precursors can impact production. | Diversifying suppliers, exploring bio-based feedstocks, and developing efficient material recycling processes. acs.org |
| Regulatory and Environmental Compliance | New materials and processes must meet strict health, safety, and environmental standards. | Early engagement with regulatory bodies, life cycle assessments, and focusing on green chemistry principles during development. datahorizzonresearch.com |
| Technical and Integration Issues | Difficulties in scaling up laboratory processes and integrating new technologies with existing industrial infrastructure. | Modular plant design, robust process modeling and simulation, and investment in advanced process control systems. |
| Workforce Skills Gap | A lack of personnel with the specialized expertise required to operate and maintain advanced manufacturing processes. | Collaboration with academic institutions, development of specialized training programs, and investment in automation. |
Q & A
Q. How can TEPA-modified adsorbents be synthesized for environmental applications?
TEPA-modified adsorbents are typically synthesized via covalent grafting or cross-linking. For example, magnetic chitosan resin is functionalized by reacting TEPA with glutaraldehyde-crosslinked chitosan in the presence of magnetite nanoparticles, enhancing uranium adsorption . Similarly, mesoporous silica (MCM-41) is modified by impregnating TEPA into its as-synthesized micelle structure, bypassing template removal steps . For heavy metal adsorption (e.g., Cr(VI)), TEPA is grafted onto attapulgite using γ-glycidoxypropyltrimethoxysilane as a coupling agent . Key characterization methods include FTIR, XPS, and SEM to confirm amine group incorporation and structural integrity.
Q. What safety protocols are critical when handling TEPA in laboratory settings?
TEPA reacts violently with water, oxidizers (e.g., peroxides), and acids, necessitating inert storage under nitrogen to prevent degradation . It corrodes copper alloys, requiring equipment made of stainless steel or glass. Work areas must be well-ventilated, ignition-free, and equipped with spill containment measures. Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory .
Q. What is the adsorption mechanism of TEPA-functionalized materials for heavy metal ions?
TEPA’s amine groups act as chelating sites for metal ions like UO₂²⁺ and Cr(VI). For uranium, adsorption involves electrostatic interactions and coordination with amine/imine groups, achieving capacities up to 303 mg/g at pH 4–5 . Cr(VI) removal by TEPA-modified attapulgite combines adsorption and chemical reduction, where Cr(VI) is reduced to less toxic Cr(III) by amine groups, confirmed via XPS analysis . Competing anions (e.g., PO₄³⁻) significantly reduce efficiency, necessitating pH optimization (pH 2–4) .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize TEPA loading in CO₂ capture adsorbents?
RSM with Central Composite Design (CCD) is used to model interactions between variables like TEPA loading and imidazole ratios. For activated coconut shell adsorbents, RSM predicted optimal TEPA loading at 60.4% and imidazole at 9.09%, yielding a CO₂ capacity (iodine value) of 1200.56 mg/g, validated experimentally with <1% error . Non-linear regression and ANOVA identify significant factors (e.g., amine density, pore structure) and interaction effects .
Q. How do advanced characterization techniques elucidate TEPA distribution in MOFs?
Neutron powder diffraction and XPS reveal that TEPA preferentially coordinates with unsaturated Mg²⁺ sites in Mg-MOF-74, preserving the MOF framework while enhancing CO₂ binding. Elemental analysis quantifies amine incorporation, showing TEPA distributes heterogeneously, with higher surface coverage improving CO₂ adsorption (26.9 wt% vs. 23.4 wt% for pristine MOF) . TGA and FTIR further confirm thermal stability and amine-CO₂ interactions (e.g., carbamate formation) .
Q. What synergistic effects occur during CO₂/H₂O coadsorption on TEPA-functionalized materials?
Under humid conditions, water competes with CO₂ for adsorption sites but also facilitates carbonate formation via hydrolysis. Optimal TEPA loading in Mg-MOF-74 balances hydrophilicity and amine density, enabling simultaneous CO₂ binding to metal centers and amines. This synergy increases capacity by 15% under 70% relative humidity . In contrast, excess water in TEPA/Al₂O³ reduces CO₂ uptake due to pore blocking .
Q. How can machine learning models predict TEPA-based adsorbent performance for arsenic removal?
Genetic Programming (GP) and Least Square Support Vector Machine (LS-SVM) models correlate variables (pH, TEPA concentration, contact time) with As(III) removal efficiency. GP generates explicit equations, while LS-SVM uses kernel functions for non-linear relationships, achieving >90% accuracy in predicting adsorption kinetics. Sensitivity analysis identifies pH as the most critical factor .
Q. What role does TEPA play in templating Cu-SSZ-13 zeolites for catalytic applications?
TEPA coordinates with Cu²⁺ to form a complex that templates the SSZ-13 framework during hydrothermal synthesis. The amine groups stabilize Cu ions within the zeolite pores, enhancing NOx selective catalytic reduction (SCR) activity. Post-synthesis calcination removes TEPA, leaving isolated Cu²⁺ sites critical for catalytic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
